molecular formula C8H12N2 B12845690 4-Aminonorbornane-1-carbonitrile

4-Aminonorbornane-1-carbonitrile

Cat. No.: B12845690
M. Wt: 136.19 g/mol
InChI Key: KATONXOIALWFOK-UHFFFAOYSA-N
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Description

4-Aminonorbornane-1-carbonitrile is a unique organic compound characterized by its norbornane core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminonorbornane-1-carbonitrile typically involves the photochemical excitation of a Schiff base precursor. This process leverages the N-centered radical character of the excited state species to facilitate a series of radical reactions that construct the norbornane core . This method is efficient as it requires no exogenous reagents, only solvent and photons.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the photochemical approach mentioned above represents a promising route due to its simplicity and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Aminonorbornane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: Reagents like halogens or alkylating agents under appropriate conditions.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted norbornane compounds .

Scientific Research Applications

4-Aminonorbornane-1-carbonitrile has been explored for its potential in various scientific research applications:

Comparison with Similar Compounds

    1-Aminonorbornane: Shares a similar core structure but lacks the nitrile group.

    Norbornane derivatives: Various derivatives with different functional groups attached to the norbornane core.

Uniqueness: 4-Aminonorbornane-1-carbonitrile stands out due to its combination of an amino group and a nitrile group on the norbornane core. This unique structure imparts distinct chemical and biological properties, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

4-aminobicyclo[2.2.1]heptane-1-carbonitrile

InChI

InChI=1S/C8H12N2/c9-6-7-1-3-8(10,5-7)4-2-7/h1-5,10H2

InChI Key

KATONXOIALWFOK-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(C2)C#N)N

Origin of Product

United States

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